Pedatisectine F

Vue d'ensemble

Description

Pedatisectine F: is a natural alkaloid compound isolated from the rhizome of the plant Pinellia pedatisecta, which belongs to the Araceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Applications De Recherche Scientifique

Chemistry: : Pedatisectine F is used as a reference standard in chemical research to study its structure and reactivity . It serves as a model compound for understanding the behavior of similar alkaloids.

Biology and Medicine: : In biological and medical research, this compound has shown potential for its anti-inflammatory and antiemetic properties . It is being investigated for its effects on gastrointestinal motility disorders and other related conditions.

Industry: : Although its industrial applications are still under exploration, this compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents .

Mécanisme D'action

Target of Action

Pedatisectine F is a compound isolated from the alkaloid extract of Rhizoma Pinelliae Pedatisecta It’s worth noting that compounds from the same plant, such as eic, 6-shogaol, cavidine, baicalein, beta-sitosterol, methyl palmitelaidate, linolenic acid, stigmasterol, coniferin, oleic acid, and pedatisectine a, have been found to target gastrointestinal motility disorder (gmd)-related genes .

Biochemical Pathways

It’s known that compounds from the same plant, such as pinellia ternata breitenbach, have effects on gastrointestinal motility . This suggests that this compound may also influence similar biochemical pathways.

Result of Action

It’s known that compounds from the same plant have effects on gastrointestinal motility . This suggests that this compound may have similar effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : Pedatisectine F can be extracted from the rhizome of Pinellia pedatisecta through a series of steps including plant extraction, separation, purification, and crystallization . The extraction process typically involves the use of solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate and purify the compound.

Industrial Production Methods: : Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .

Analyse Des Réactions Chimiques

Types of Reactions: : Pedatisectine F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pedatisectine G: Another alkaloid isolated from the same plant, with similar structural features but distinct biological activities.

Hypoxanthine: A purine derivative found in the same plant extract, known for its role in nucleic acid metabolism.

Erythritol: A sugar alcohol also isolated from Pinellia pedatisecta, commonly used as a sweetener.

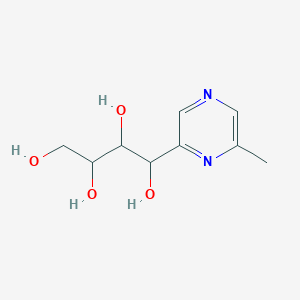

Uniqueness: : Pedatisectine F stands out due to its unique combination of a pyrazine ring and a tetrahydroxybutyl side chain, which imparts distinct chemical and biological properties . Its potential therapeutic applications, particularly in gastrointestinal disorders, further highlight its uniqueness compared to other similar compounds.

Activité Biologique

Pedatisectine F is a compound of significant interest due to its diverse biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a naturally occurring compound that has garnered attention for its potential medicinal properties. It is primarily derived from fungal sources and has been studied for its effects on various biological systems.

- Receptor Binding : this compound has been shown to interact with several receptors in the human body, including:

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation .

- Antiemetic Activity : The compound has demonstrated potential as an antiemetic agent, which could be beneficial in managing nausea and vomiting associated with various medical treatments .

Biological Activity Evaluation

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

- In Vivo Studies : A study evaluating the anti-inflammatory effects of this compound found significant reductions in edema in animal models when administered at specific dosages. The compound's efficacy was comparable to established anti-inflammatory drugs, suggesting its potential for therapeutic use.

- In Vitro Assays : In vitro studies have demonstrated that this compound can inhibit the release of inflammatory mediators from immune cells. This effect was quantified using cytokine assays, showing a dose-dependent response.

- Comparative Analysis : Research comparing this compound with other compounds revealed that it possesses unique properties that may enhance its therapeutic profile. For instance, its dual action as both an anti-inflammatory and antiemetic agent distinguishes it from many other compounds currently in use.

Propriétés

IUPAC Name |

1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZAQNFLUSEYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Pedatisectine F and where was it discovered?

A1: this compound (I) is a novel compound discovered during a study on the alkaloid extract of Rhizoma Pinelliae Pedatisecta []. This plant is commonly known as Pinellia ternata, a traditional Chinese medicinal herb.

Q2: What other compounds were found alongside this compound?

A2: The study also identified four other compounds in Rhizoma Pinelliae Pedatisecta: * Hypoxanthine (II) * Erythritol (III) * Uridine (IV) * Pedatisectine G (V), another novel compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.